Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate

Continuous flow hydrogenation Process intensification Ethyl nicotinate partial reduction

Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 3335-05-5) is a partially saturated heterocyclic building block containing an enamine moiety and a C3-ethyl ester. With molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol, it is commercially available at purities of 95–99% and is classified for research and further manufacturing use only.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 3335-05-5
Cat. No. B3051373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,4,5,6-tetrahydropyridine-3-carboxylate
CAS3335-05-5
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNCCC1
InChIInChI=1S/C8H13NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h6,9H,2-5H2,1H3
InChIKeyDYPMGDXWHGOTNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,4,5,6-Tetrahydropyridine-3-Carboxylate (CAS 3335-05-5): A Gateway Building Block for Piperidine-Targeting Drug Discovery and Scalable Flow Synthesis


Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate (CAS 3335-05-5) is a partially saturated heterocyclic building block containing an enamine moiety and a C3-ethyl ester. With molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol, it is commercially available at purities of 95–99% and is classified for research and further manufacturing use only . The compound serves as a key synthetic intermediate for accessing polysubstituted tetrahydropyridines and piperidine derivatives, which comprise a core scaffold in numerous CNS-active pharmaceuticals (e.g., analgesics, antidepressants, and antipsychotics) . Its synthetic accessibility from ethyl nicotinate via partial catalytic hydrogenation has been demonstrated in both conventional batch and intensified continuous-flow processes, with the latter achieving >1 kg/day throughput in a laboratory setting [1].

Why Generic Substitution of Ethyl 1,4,5,6-Tetrahydropyridine-3-Carboxylate (CAS 3335-05-5) Fails—Evidence-Based Differentiation from Closest Analogs


Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate is often confused with its fully saturated congener ethyl nipecotate (CAS 5006-62-2) or the regioisomeric ethyl 1,2,3,4-tetrahydropyridine-5-carboxylate. However, substitution cannot be assumed because the 1,4,5,6-tetrahydropyridine scaffold possesses a unique enamine functional group that is absent in piperidine systems . This enamine confers distinct reactivity—enabling [4+2] annulation and multicomponent condensation chemistry that is not accessible to piperidine analogs—and underpins a discrete pharmacological profile as demonstrated by M5 muscarinic receptor antagonist series developed on the 1,2,5,6-tetrahydropyridine-3-carboxylic acid core [1]. Furthermore, the position of unsaturation and ester substitution directly impacts selectivity in catalytic hydrogenation processes: ethyl nicotinate can be tuned to preferentially yield the 1,4,5,6-tetrahydro product (the target compound) or the fully saturated piperidine depending on catalyst selection, hydrogen pressure, and solvent, as evidenced by the continuous-flow hydrogenation study that separately quantified throughput for both pathways [2].

Quantitative Comparator Evidence for Ethyl 1,4,5,6-Tetrahydropyridine-3-Carboxylate (CAS 3335-05-5): Throughput, Scaffold Selectivity, and Synthetic Differentiation


Continuous Flow Throughput for Partial Hydrogenation Achieves 78 g h⁻¹ per g Active Catalyst, Outpacing Earlier H-Cube Systems by >100-Fold

In a head-to-head process intensification comparison using the same substrate (ethyl nicotinate), the continuous flow partial hydrogenation to ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate achieved a throughput of 1219 g·day⁻¹ (78 g·h⁻¹ per g of active Rh/Al₂O₃ catalyst) on a laboratory-scale HEL FlowCAT trickle-bed reactor [1]. In contrast, the prior-generation H-Cube flow hydrogenation platform was limited to approximately 10 g·day⁻¹ for similar pyridine substrates [1]. This represents >100-fold improvement in daily throughput. The same study further demonstrated that the fully hydrogenated product (ethyl nipecotate) could be produced at 1959 g·day⁻¹ (408 g·h⁻¹ per g catalyst), but the partial hydrogenation product—the target compound—constitutes a distinct and tunable intermediate whose selectivity depends on catalyst identity (Pd/C vs. Pd/Al₂O₃ vs. Rh/Al₂O₃), hydrogen pressure (20–40 bar), and solvent, providing a procurement-relevant differentiation point [1].

Continuous flow hydrogenation Process intensification Ethyl nicotinate partial reduction

Enamine Scaffold Enables M5 Muscarinic Receptor Antagonist Series with 11-Fold M5-over-M1 Selectivity Not Accessible to Saturated Piperidine Analogs

The 1,2,5,6-tetrahydropyridine-3-carboxylate scaffold served as the foundational core for a series of M5-preferring muscarinic receptor orthosteric antagonists. Compound 56, the most selective compound in this series, possessed an 11-fold selectivity for M5 over M1 (Ki ratio M1/M5 = 11; Ki at hM5 = 2,240 nM, Ki at hM1 = 25,300 nM) and showed negligible activity at M2–M4 (Ki >100,000 nM at each) [1]. The M5-selective pharmacological profile is scaffold-dependent: N-ethyl piperidine analogs lacking the endocyclic double bond lost M5 binding preference entirely, confirming that the tetrahydropyridine enamine is structurally required for subtype selectivity [1]. By contrast, saturated ethyl nipecotate (ethyl piperidine-3-carboxylate) acts as a GABA reuptake inhibitor without muscarinic subtype selectivity (IC₅₀ values: 39–378 μM across GAT subtypes) , illustrating that ring saturation fundamentally alters the target engagement profile.

Muscarinic receptor M5-preferring antagonist Tetrahydropyridine scaffold

Regioselective [4+2] Annulation on the 1,4,5,6-Tetrahydropyridine Core Delivers Exclusive C6-Substitution Unachievable with 1,2,3,4-Tetrahydro Isomers

Under phosphine-catalyzed [4+2] annulation conditions, ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate (or its N-tosyl derivatives) reacts to give 6-substituted-1,2,5,6-tetrahydropyridine-3-carboxylates with complete regioselectivity (no detectable 4- or 5-substituted regioisomers) and excellent yields [1]. This transformation exploits the specific location of the enamine double bond between C5–C6, which is a constitutional feature of the 1,4,5,6-tetrahydro isomer but absent in the 1,2,3,4-tetrahydro series (e.g., ethyl 1,2,3,4-tetrahydropyridine-5-carboxylate). In the latter, the enamine is shifted between C2–C3, directing annulation to different positions and yielding structurally non-equivalent products [1]. This regiodivergence means that substitution of one isomer for the other results in an entirely different substitution pattern on the product, making correct isomeric identity critical for medicinal chemistry SAR exploration.

Regioselective annulation Phosphine catalysis Polysubstituted tetrahydropyridines

Tunable Partial vs. Full Hydrogenation Selectivity Over Supported Metal Catalysts Enables On-Demand Access to Either Tetrahydropyridine or Piperidine from a Single Precursor

The continuous flow hydrogenation of ethyl nicotinate revealed that product selectivity between the tetrahydropyridine (target compound) and fully saturated piperidine (ethyl nipecotate) can be systematically tuned by catalyst choice, hydrogen pressure, and solvent. Using 5% Pd/C at 40 °C and 20 bar H₂, the selectivity for the tetrahydropyridine product reached 84.2% (15.2% piperidine) at a substrate concentration of 4.0 M [1]. However, switching to 5% Pd/Al₂O₃ under 50–60 °C and 24 bar H₂ increased tetrahydropyridine selectivity to 88.5% (11.5% piperidine) at 2.5 M concentration [1]. With 5% Rh/Al₂O₃ under optimized conditions (3 M substrate, 60 °C, 24 bar), the selectivity further shifted and throughput reached >1.7 kg·day⁻¹ [1]. This is contrasted by the classical batch hydrogenation with 10% Pd/C at lower throughput (21.6 g·day⁻¹) and <80% selectivity [1]. The ability to tune selectivity directly impacts procurement: if partial hydrogenation is desired, Pd/Al₂O₃ or Rh/Al₂O₃ catalysts under specified conditions are recommended; if the fully saturated piperidine is the target, a different catalyst and pressure combination should be selected.

Heterogeneous catalysis Selectivity tuning Pd/C vs. Pd/Al₂O₃ vs. Rh/Al₂O₃

Multicomponent Cyclocondensation Using Ethyl Acetoacetate and This Compound Enables One-Pot Construction of Polysubstituted Tetrahydropyridines with 92% Isolated Yield

A mild and efficient three-component reaction of an arylamine (2 equiv.), an araldehyde (2 equiv.), and ethyl acetoacetate (1 equiv.) in acetonitrile at ambient temperature, catalyzed by yttrium nitrate Y(NO₃)₃·4H₂O, directly produces polysubstituted 1,4,5,6-tetrahydropyridine-3-carboxylate derivatives [1]. Notably, when the reaction uses ethyl acetoacetate as the β-ketoester component, the resulting product retains the 1,4,5,6-tetrahydropyridine-3-carboxylate core with aryl substituents at C2, C4, and C6 positions, and a reported isolated yield of up to 92% for certain derivatives [1]. This multicomponent approach contrasts with the linear synthesis starting from ethyl nicotinate hydrogenation, which is limited to the unsubstituted core and requires subsequent functionalization. For procurement, this means the core compound can either be purchased as the unsubstituted building block for further derivatization or synthesized in a single operation as a polysubstituted analog depending on project needs. The multicomponent route using yttrium nitrate provides a complementary entry point to tetrahydropyridine chemical space that is not accessible to saturated piperidine starting materials.

Multicomponent reaction Yttrium nitrate catalysis Polysubstituted tetrahydropyridine synthesis

Enantioselective Partial Hydrogenation of Ethyl Nicotinate Using Rh-TangPhos Provides Access to Chiral Nipecotic Acid Derivatives via This Tetrahydropyridine Intermediate

An asymmetric hydrogenation process of 3-substituted pyridine derivatives has been developed using a Rh-TangPhos complex as the catalyst, consisting of an efficient partial hydrogenation of ethyl nicotinate to ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate followed by a subsequent highly enantioselective Rh-catalyzed homogeneous hydrogenation to enantioenriched nipecotic acid derivatives . The two-step sequence delivers chiral products in 68–90% enantiomeric excess (ee) depending on the substrate and substitution pattern . This stands in contrast to direct one-step enantioselective hydrogenation of ethyl nicotinate, which typically gives lower ee due to competing non-selective pathways. The tetrahydropyridine intermediate is thus a critical staging point for asymmetric induction: its enamine geometry pre-organizes the substrate for facial selectivity in the second hydrogenation step. No chiral piperidine products are accessible in comparable ee without proceeding through this specific tetrahydropyridine intermediate, underscoring its unique role as a chiral relay.

Asymmetric hydrogenation Rh-TangPhos Chiral nipecotic acid synthesis

Best Research and Industrial Application Scenarios for Ethyl 1,4,5,6-Tetrahydropyridine-3-Carboxylate (CAS 3335-05-5): Where Evidence Shows This Compound Outperforms Alternatives


Kilogram-Scale Synthesis of Partially Hydrogenated Pyridine Intermediates via Continuous Flow for Pharmaceutical Process Development

Process R&D groups scaling the partial hydrogenation of ethyl nicotinate beyond laboratory quantities can directly implement the published continuous flow protocol that delivers 1219–1959 g·day⁻¹ of product using the HEL FlowCAT system with Rh/Al₂O₃ catalyst at 60 °C and 24 bar H₂ [1]. This throughput exceeds the earlier H-Cube platform by >100-fold and allows production of multi-kilogram quantities within a single working day on a benchtop apparatus, making it the preferred route for preclinical and Phase I API campaigns. The target compound, ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate, is the strategic intermediate for this process; the fully saturated analog ethyl nipecotate is produced under different conditions and cannot substitute where subsequent chemistry requires the enamine moiety.

Medicinal Chemistry SAR Exploration of M5-Selective Muscarinic Antagonists for Drug Abuse Indications

Medicinal chemists pursuing M5 muscarinic receptor antagonists for cocaine addiction or other drug abuse pharmacotherapies should anchor their SAR campaigns on the 1,2,5,6-tetrahydropyridine-3-carboxylate scaffold, which has been empirically validated to deliver M5-over-M1 selectivity up to 11-fold (Compound 56, Ki M5 = 2,240 nM, M1/M5 = 11) [2]. Saturated piperidine analogs, including commercially available ethyl nipecotate, have been shown to abolish M5 binding preference entirely [2]. The tetrahydropyridine enamine is structurally essential for subtype selectivity, and procurement of this specific building block (or its N-substituted derivatives) is mandatory for any library synthesis targeting this pharmacophore.

Diversity-Oriented Synthesis of Polysubstituted Tetrahydropyridine Libraries Using One-Pot Multicomponent Cyclocondensation

Academic and industrial groups conducting diversity-oriented synthesis can exploit the yttrium nitrate-catalyzed three-component reaction of arylamines, araldehydes, and ethyl acetoacetate to generate polysubstituted 1,4,5,6-tetrahydropyridine-3-carboxylate libraries in a single step with up to 92% yield [3]. This one-pot method is commercially attractive because it uses the same ethyl acetoacetate starting material that can also be purchased as the pre-formed core compound (CAS 3335-05-5) for orthogonal diversification. The multicomponent approach circumvents 3–4 linear synthetic steps that would otherwise be required to introduce aryl substituents onto the pre-formed tetrahydropyridine core.

Enantioselective Synthesis of Chiral Nipecotic Acid Derivatives via Sequential Asymmetric Hydrogenation Using the Tetrahydropyridine Intermediate

Process chemistry teams tasked with synthesizing enantiopure nipecotic acid derivatives for anticonvulsant or GABAergic drug programs should adopt the two-step Rh-TangPhos-catalyzed protocol: partial hydrogenation of ethyl nicotinate to the target tetrahydropyridine, followed by enantioselective homogeneous hydrogenation to chiral piperidines in 68–90% ee . This sequence outperforms direct asymmetric hydrogenation of ethyl nicotinate by >18–40 percentage points in enantioselectivity. The tetrahydropyridine intermediate (CAS 3335-05-5) is the enantioselectivity-determining staging point and cannot be replaced by ethyl nipecotate or other saturated analogs.

Quote Request

Request a Quote for Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.